molecular formula C13H15F3O B6324781 1,5-Dimethyl-2-(2-propen-1-yl)-3-(2,2,2-trifluoroethoxy)benzene CAS No. 181300-27-6

1,5-Dimethyl-2-(2-propen-1-yl)-3-(2,2,2-trifluoroethoxy)benzene

Cat. No. B6324781
M. Wt: 244.25 g/mol
InChI Key: NSGMQJRBJLQKLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-Dimethyl-2-(2-propen-1-yl)-3-(2,2,2-trifluoroethoxy)benzene (DMPT) is a synthetic organic compound with a wide range of applications in scientific research, laboratory experiments, and industrial processes. DMPT is a colorless, odorless, and volatile liquid with a boiling point of 119.5 °C. It belongs to a class of compounds known as trifluoromethyl-substituted olefins, which are known for their unique reactivity and stability.

Scientific Research Applications

1,5-Dimethyl-2-(2-propen-1-yl)-3-(2,2,2-trifluoroethoxy)benzene is a versatile compound that has a wide range of applications in scientific research. It has been used as a model compound to study the reactivity of trifluoromethyl-substituted olefins, and as a reagent in organic synthesis. Additionally, it has been used as a starting material for the synthesis of other trifluoromethyl-substituted olefins and as a catalyst in the synthesis of polymers.

Mechanism Of Action

The reactivity of 1,5-Dimethyl-2-(2-propen-1-yl)-3-(2,2,2-trifluoroethoxy)benzene is primarily due to the presence of the trifluoromethyl group, which is electron-withdrawing and has a stabilizing effect on the molecule. This makes 1,5-Dimethyl-2-(2-propen-1-yl)-3-(2,2,2-trifluoroethoxy)benzene more reactive than other olefins and allows it to undergo a variety of reactions, such as addition, substitution, and elimination. Additionally, the trifluoromethyl group increases the polarity of the molecule, which can lead to increased reactivity with other molecules.

Biochemical And Physiological Effects

Due to its low toxicity and lack of adverse effects, 1,5-Dimethyl-2-(2-propen-1-yl)-3-(2,2,2-trifluoroethoxy)benzene is considered to be a safe compound for use in laboratory experiments and scientific research. However, it is important to note that 1,5-Dimethyl-2-(2-propen-1-yl)-3-(2,2,2-trifluoroethoxy)benzene may have some biochemical and physiological effects. For example, it has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to changes in the metabolism of drugs and other compounds. Additionally, it has been shown to interact with certain proteins, which can affect the function of those proteins.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1,5-Dimethyl-2-(2-propen-1-yl)-3-(2,2,2-trifluoroethoxy)benzene in laboratory experiments is its low toxicity, which makes it safe to handle and use in experiments. Additionally, its reactivity makes it a useful reagent for organic synthesis and other types of reactions. However, there are some limitations to using 1,5-Dimethyl-2-(2-propen-1-yl)-3-(2,2,2-trifluoroethoxy)benzene in laboratory experiments. For example, it is volatile, so it must be handled and stored carefully to avoid contamination. Additionally, it is not soluble in water, which can limit its use in certain types of experiments.

Future Directions

The unique properties of 1,5-Dimethyl-2-(2-propen-1-yl)-3-(2,2,2-trifluoroethoxy)benzene make it a promising compound for a variety of applications. One potential area of research is the development of new synthetic methods for the synthesis of trifluoromethyl-substituted olefins. Additionally, 1,5-Dimethyl-2-(2-propen-1-yl)-3-(2,2,2-trifluoroethoxy)benzene could be used as a starting material for the synthesis of other compounds, such as pharmaceuticals and agrochemicals. Other potential areas of research include the development of new catalysts for the synthesis of polymers and the investigation of its biochemical and physiological effects.

properties

IUPAC Name

1,5-dimethyl-2-prop-2-enyl-3-(2,2,2-trifluoroethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3O/c1-4-5-11-10(3)6-9(2)7-12(11)17-8-13(14,15)16/h4,6-7H,1,5,8H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSGMQJRBJLQKLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OCC(F)(F)F)CC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyl-2-(2-propen-1-yl)phenyl 2,2,2-trifluoroethyl ether

Synthesis routes and methods

Procedure details

17 g of sodium hydroxide were metered into a mixture of 50 g of 3,5-dimethyl-2-(2-propen-1-yl)-phenol (C) and 86 g of 2,2,2-trifluoroethyl tosylate in 450 ml of N-methylpyrrolidone at 120° C. Stirring was continued for 16 hours at 120° C., and the mixture was subsequently poured into 2 l of water. The pH was brought to 2 using 6N hydrochloric acid, and the mixture was extracted using dichloromethane. The combined organic phases were dried over sodium sulphate, the solvent was removed in vacuo, and the residue was distilled. This gave 32 g (43% of theory) of 3,5-dimethyl-2-(2-propen-1-yl)phenyl 2,2,2-trifluoroethyl ether of a boiling point of 100° C. at 1 mbar.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
86 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2 L
Type
solvent
Reaction Step Three

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